2,6-Bis[(2,3-dihydroxybenzoyl)amino]hexanoic acid
Description
2,6-Bis[(2,3-dihydroxybenzoyl)amino]hexanoic acid, also known as azotochelin, is a siderophore-inspired compound featuring a hexanoic acid backbone functionalized with two 2,3-dihydroxybenzoyl (catechol) groups via amide linkages. Its synthesis involves purified solvents (e.g., distilled for high purity) and characterization via elemental analysis, NMR (400–600 MHz), and mass spectrometry . The catechol moieties enable strong iron(III) chelation, making it relevant in plant iron uptake studies and microbial iron acquisition pathways .
Properties
IUPAC Name |
2,6-bis[(2,3-dihydroxybenzoyl)amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O8/c23-14-8-3-5-11(16(14)25)18(27)21-10-2-1-7-13(20(29)30)22-19(28)12-6-4-9-15(24)17(12)26/h3-6,8-9,13,23-26H,1-2,7,10H2,(H,21,27)(H,22,28)(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPFLOCEYZIIRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCCC(C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azotochelin is primarily produced by the bacterium Azotobacter vinelandii. The production involves the cultivation of the bacterium under specific conditions that promote the synthesis of siderophores . The synthetic route for azotochelin involves several steps, including the fermentation of Azotobacter vinelandii, followed by extraction and purification processes . Industrial production methods are still under research, but microbial fermentation remains the most viable approach due to the complexity of the molecule .
Chemical Reactions Analysis
Azotochelin undergoes various chemical reactions, primarily involving complexation with metal ions. The types of reactions include:
Complexation: Azotochelin forms strong 1:1 complexes with molybdate, tungstate, and vanadate.
Oxidation and Reduction: Azotochelin can participate in redox reactions, particularly with metal ions like manganese, where Mn(II) can be oxidized to Mn(III) in the presence of azotochelin.
Common reagents and conditions used in these reactions include aqueous solutions of metal salts, controlled pH environments, and the use of spectroscopic techniques for monitoring . The major products formed from these reactions are metal-azotochelin complexes, which have various applications in scientific research .
Scientific Research Applications
Pharmaceutical Applications
Antifibrinolytic Activity
The compound has been investigated for its antifibrinolytic properties, which are essential in controlling bleeding during surgical procedures. Its structural analogs have shown promise in inhibiting fibrinolysis, thus preventing excessive bleeding. For instance, derivatives of 6-aminohexanoic acid have been synthesized and evaluated for their ability to inhibit plasmin activity, a key enzyme in the fibrinolytic pathway .
Drug Delivery Systems
2,6-Bis[(2,3-dihydroxybenzoyl)amino]hexanoic acid can serve as a linker in drug delivery systems. Its ability to form stable conjugates with various therapeutic agents enhances the bioavailability of these drugs. Studies have demonstrated that conjugates formed with this compound exhibit improved stability and efficacy compared to their unmodified counterparts .
Targeted Therapy
The compound's structure allows it to be utilized in targeted therapy approaches. By linking it to specific drugs or therapeutic agents, researchers can enhance the specificity and effectiveness of treatments for diseases such as cancer. The use of this compound in antisense oligonucleotide conjugates has shown significant improvements in drug resistance reversal in cancer cells .
Biochemical Research
Peptide Synthesis
In biochemical research, 2,6-Bis[(2,3-dihydroxybenzoyl)amino]hexanoic acid is used as a building block for synthesizing modified peptides. Its unique structural properties allow for the creation of peptides with enhanced biological activities. For example, peptides containing this compound have demonstrated improved binding affinities and biological responses compared to traditional peptide structures .
Enzyme Inhibition Studies
The compound has been employed in studies aimed at understanding enzyme interactions and inhibition mechanisms. Its derivatives have been tested against various enzymes, revealing insights into their inhibitory effects and potential therapeutic applications .
Materials Science
Polymer Chemistry
In materials science, 2,6-Bis[(2,3-dihydroxybenzoyl)amino]hexanoic acid can be used to synthesize polyamide materials. Its incorporation into nylon production processes has been explored due to its ability to enhance the mechanical properties of the resulting polymers. This application is particularly relevant in developing high-performance materials for industrial uses .
Nanotechnology
The compound's functional groups enable its use in nanotechnology applications. It can be utilized to modify nanoparticles for drug delivery systems or imaging agents in biomedical applications. The ability to tailor the surface properties of nanoparticles with this compound can enhance their performance in targeted therapies and diagnostics .
Case Studies
Mechanism of Action
The mechanism of action of azotochelin involves its ability to bind metal ions through its catecholate groups. This binding forms stable complexes that can transport and sequester metal ions. The molecular targets include various metal ions, and the pathways involved are primarily related to metal ion transport and homeostasis . In the context of its potential anticancer activity, azotochelin and its analogs may exert effects by interfering with metal ion availability in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic Acid
- Structure : Replaces catechol groups with tert-butoxycarbonyl (Boc) protecting groups.
- Molecular Weight : 346.42 g/mol (C₁₆H₃₀N₂O₆) vs. azotochelin’s ~376 g/mol (estimated).
- Applications: Used in peptide synthesis as a protected intermediate for drug delivery systems, such as non-viral gene carriers .
- Key Difference : Boc groups enhance solubility in organic solvents but reduce metal-binding capacity compared to catechols.
Methyl 2,6-Bis(2,3-dihydroxybenzamido)hexanoate
- Structure : Methyl ester derivative of azotochelin.
- Molecular Weight : 408.39 g/mol (C₂₁H₂₄N₂O₈).
- Key Difference : The ester group may reduce stability under physiological conditions compared to the free carboxylic acid in azotochelin.
2,6-Bis(((benzyloxy)carbonyl)amino)hexanoic Acid
- Structure : Benzyloxycarbonyl (Cbz) groups instead of catechols.
- Molecular Weight : ~434 g/mol (C₂₄H₂₈N₂O₆).
- Key Difference : Cbz groups prioritize synthetic versatility over biological functionality.
Comparison with Iron Chelators
Azotochelin’s catechol-based chelation contrasts with synthetic ligands like EDTA and DTPA:
Key Findings :
Pharmacological Derivatives
Peptide-Conjugated Analogues
- Example: (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid is a precursor for amphiphilic dendrimers in cancer gene therapy .
- Comparison : Azotochelin’s catechols are unsuitable for such applications due to oxidative instability, whereas Boc-protected derivatives offer controlled release in drug delivery.
Biological Activity
2,6-Bis[(2,3-dihydroxybenzoyl)amino]hexanoic acid, also known as Azotochelin, is a compound that has garnered attention for its biological activity, particularly in the context of its role as a siderophore. Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to acquire iron from their environment. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C20H22N2O8
- Molecular Weight : 418.397 g/mol
- CAS Number : 23369-85-9
- Appearance : Typically exists as a solid at room temperature.
- LogP : 2.074 (indicating moderate lipophilicity)
- Hydrogen Bond Donor Count : 7
- Hydrogen Bond Acceptor Count : 8
Azotochelin functions primarily as a siderophore. It binds to iron ions (Fe³⁺), facilitating their transport into bacterial cells. The binding affinity of Azotochelin for iron is significantly higher than that of many competing ligands in the environment, which enhances the survival and growth of the producing organism under iron-limiting conditions.
Antimicrobial Activity
Research indicates that Azotochelin exhibits antimicrobial properties against various pathogens. Its ability to sequester iron is crucial for inhibiting the growth of bacteria that require iron for their metabolic processes.
Case Studies
-
Inhibition of Pathogenic Bacteria :
- A study demonstrated that Azotochelin effectively inhibited the growth of Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections. The compound's iron-chelating ability was shown to disrupt the bacterial iron homeostasis, leading to reduced virulence and growth inhibition.
-
Role in Plant-Microbe Interactions :
- In another study, Azotochelin was found to enhance the growth of certain plant species by promoting beneficial microbial populations in the rhizosphere. This interaction suggests potential applications in agriculture as a biofertilizer.
Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
